2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-3-16-21-20-25(22-16)19(27)18(29-20)17(14-5-4-6-15(13-14)28-2)24-9-7-23(8-10-24)11-12-26/h4-6,13,17,26-27H,3,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWNWVFVMSFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.
Introduction of the Methoxyphenyl Group: This step can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various acids and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that thiazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have shown effectiveness against breast and lung cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .
-
Anti-inflammatory Effects
- Thiazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Effects
Case Study 1: Anticancer Activity
A study focused on a series of thiazole derivatives revealed that modifications to the thiazole ring significantly enhanced anticancer activity against specific cancer cell lines. The lead compound demonstrated an IC50 value lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent.
Case Study 2: Anti-inflammatory Action
In vivo studies using animal models of arthritis showed that a thiazole derivative similar to the target compound reduced joint swelling and pain significantly compared to control groups. This highlights the therapeutic potential of thiazole derivatives in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compounds sharing the thiazolo-triazole core exhibit varied bioactivity depending on substituents:
Key Differences :
- The hydroxyethyl-piperazine group in the target compound enhances water solubility compared to simpler alkyl-substituted analogs (e.g., 5-methyl derivatives in ).
- The 3-methoxyphenyl group may improve membrane permeability over unsubstituted phenyl analogs, as seen in related pyrazole-triazole hybrids .
Piperazine-Containing Heterocycles
Piperazine derivatives are common in CNS-active drugs (e.g., antipsychotics). Comparisons include:
Research Findings and Mechanistic Insights
Molecular Docking and Enzyme Interactions
- Antifungal Potential: Docking studies with 14-α-demethylase lanosterol (3LD6) suggest the 3-methoxyphenyl group occupies the enzyme’s hydrophobic pocket, similar to fluconazole derivatives. The hydroxyethyl-piperazine may stabilize interactions via hydrogen bonding .
- Vasodilatory Activity: Thiazolo-triazole derivatives act via NO-cGMP pathway activation, as shown in rat aorta models. The target compound’s hydroxyl group may enhance NO release .
Biological Activity
The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolo-triazole core, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine moiety is known to enhance binding affinity for certain receptors, particularly in the central nervous system. The hydroxyethyl group may also contribute to increased solubility and bioavailability.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and triazoles have been documented to possess activity against a range of bacteria and fungi. The proposed mechanism involves disruption of microbial cell walls and interference with essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound can be evaluated through assays such as DPPH radical scavenging. Compounds with similar thiazole or triazole frameworks have demonstrated significant free radical scavenging abilities, suggesting that this compound may also exhibit protective effects against oxidative stress .
Anticancer Properties
Preliminary studies indicate that compounds containing triazole rings show promise as anticancer agents. They may function by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. The structure of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggests potential interactions with targets implicated in cancer pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effective inhibition of E. coli and S. aureus growth with MIC values comparable to standard antibiotics. |
| Study B | Antioxidant | Demonstrated significant DPPH radical scavenging activity, indicating strong antioxidant potential. |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines; IC50 values suggest moderate potency compared to known chemotherapeutics. |
Research Findings
Research has consistently indicated that derivatives of thiazoles and triazoles possess a broad spectrum of biological activities. The specific compound is hypothesized to follow similar patterns due to its structural components.
- Antimicrobial Studies : A study conducted on structurally similar compounds indicated effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
- Antioxidant Evaluation : In vitro assays have shown that compounds with thiazole rings exhibit significant antioxidant activity, which could be beneficial in preventing cellular damage from oxidative stress.
- Anticancer Potential : Investigations into the anticancer properties revealed that related compounds could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
